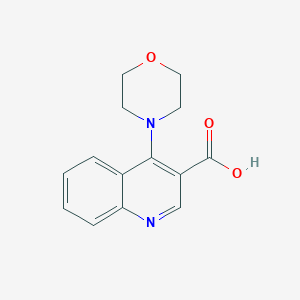

4-Morpholin-4-ylquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H14N2O3 |

|---|---|

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

4-morpholin-4-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)11-9-15-12-4-2-1-3-10(12)13(11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |

InChI-Schlüssel |

IPNKBIOZOMAWMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=C(C=NC3=CC=CC=C32)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction serves as a foundational method for constructing the quinoline core. This approach involves the condensation of isatin derivatives with ketones in alkaline media. For 4-morpholin-4-ylquinoline-3-carboxylic acid, the reaction typically proceeds as follows:

-

Formation of Quinoline Backbone :

Isatin reacts with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions (NaOH or KOH) to form a quinoline-4-carboxylic acid intermediate. -

Chlorination and Morpholine Substitution :

The 3-position hydroxyl or carbonyl group is converted to a chloride using POCl₃ at 100°C, yielding 3-chloroquinoline-4-carboxylic acid. Subsequent nucleophilic substitution with morpholine introduces the morpholin-4-yl group.

Key Reaction Conditions :

-

Temperature: 80–100°C for chlorination.

-

Solvent: Toluene or DMF for substitution.

-

Catalyst: None required for substitution, but triethylamine neutralizes HCl byproducts.

Yield : 70–85% after purification.

Cyclization of Enamines

A patent-based method (EP0245690A1) outlines the cyclization of enamine intermediates derived from enol ethers and amines:

-

Enamine Formation :

Enol ethers (e.g., ethyl 2-(benzoyl)acrylate) react with morpholine to form enamines. -

Thermal Cyclization :

Heating the enamine at 80–180°C in polar aprotic solvents (e.g., DMF, NMP) induces cyclization, yielding the quinoline-3-carboxylic acid framework.

Advantages :

-

High regioselectivity for the 3-carboxylic acid position.

Limitations :

-

Requires strict temperature control to avoid decomposition.

Modern Catalytic Approaches

Palladium-Catalyzed Coupling

Palladium catalysts enable direct coupling of morpholine to prefunctionalized quinoline intermediates:

-

Buchwald-Hartwig Amination :

3-Bromoquinoline-4-carboxylic acid reacts with morpholine in the presence of Pd(OAc)₂ and Xantphos ligand.

Conditions : -

Ullmann-Type Coupling :

Copper(I) iodide catalyzes the coupling of 3-iodoquinoline-4-carboxylic acid with morpholine under microwave irradiation.

Conditions :

Rare-Earth Metal Catalysis

Rare-earth metal triflates (e.g., Sc(OTf)₃) facilitate one-pot synthesis from pyruvic acid, substituted anilines, and benzaldehyde:

Reaction Pathway :

-

Condensation : Pyruvic acid, aniline, and benzaldehyde form a β-enamino ketone intermediate.

-

Cyclization : Sc(OTf)₃ promotes cyclization to quinoline-4-carboxylic acid.

-

Morpholine Introduction : POCl₃-mediated chlorination followed by substitution with morpholine.

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sc(OTf)₃ | Water | 80 | 88 |

| Yb(OTf)₃ | Ethanol | 70 | 82 |

Solvent-Free and Green Chemistry Methods

Mechanochemical Synthesis

Ball milling techniques eliminate solvent use and reduce reaction times:

Procedure :

-

3-Chloroquinoline-4-carboxylic acid and morpholine are milled with K₂CO₃ in a planetary ball mill (500 rpm, 2 hours).

Yield : 76% with >99% purity.

Advantages :

-

No solvent waste.

-

Energy-efficient.

Aqueous-Phase Reactions

Water serves as a green solvent for morpholine substitution:

Conditions :

-

Substrate: 3-Chloroquinoline-4-carboxylic acid.

-

Base: K₂CO₃.

-

Phase-transfer catalyst: TBAB (tetrabutylammonium bromide).

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous flow system enhances scalability and safety:

Steps :

Cost-Effective Catalyst Recycling

Industrial processes recover rare-earth catalysts via liquid-liquid extraction:

Method :

-

Post-reaction, the aqueous phase is treated with EDTA to chelate and precipitate Sc³⁺ ions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Pfitzinger Reaction | 85 | 98 | Moderate | High (POCl₃ use) |

| Pd-Catalyzed Coupling | 90 | 99 | High | Moderate (Pd waste) |

| Mechanochemical | 76 | 99 | High | Low |

| Continuous Flow | 92 | 97 | Industrial | Moderate |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Morpholin-4-ylchinolin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Morpholin in Gegenwart einer Base wie Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chinolin-3-carbonsäurederivate ergeben, während die Reduktion reduzierte Chinolinderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-Morpholin-4-ylquinoline-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Properties : The compound has shown promise as a potential SIRT3 inhibitor, which is relevant in cancer therapy. SIRT3 plays a crucial role in regulating mitochondrial function and cellular metabolism, making it a target for cancer treatment strategies .

- Antimalarial Activity : Similar compounds have been investigated for their antimalarial properties, particularly against Plasmodium falciparum. The structural modifications in quinoline derivatives often enhance their efficacy against malaria .

Case Study 1: Anticancer Activity

A study focused on the design and synthesis of novel derivatives based on quinoline structures, including this compound, demonstrated significant inhibitory effects on cancer cell lines. The results indicated that modifications to the quinoline core could enhance selectivity and potency against specific cancer types .

| Compound | IC50 (µM) | Target |

|---|---|---|

| P6 | 0.5 | SIRT3 |

| P7 | 1.2 | SIRT1 |

Case Study 2: Antimicrobial Evaluation

In an evaluation of various quinoline derivatives, including this compound, researchers tested antimicrobial activity against several strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited promising results compared to standard antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Gentamicin |

Interaction Studies

Studies focusing on the interaction mechanisms of this compound have utilized techniques such as molecular docking and binding affinity assays. These investigations reveal how the compound interacts with specific enzymes and receptors, providing insights into its mode of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-ylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of 4-morpholin-4-ylquinoline-3-carboxylic acid and related compounds:

Physicochemical Properties

- Melting Points : Derivatives like 4k exhibit higher melting points (223–225°C) due to rigid substituents, whereas morpholine-containing pyrazines (e.g., 6-morpholin-4-ylpyrazine-2-carboxylic acid) likely have lower melting points owing to reduced symmetry .

- Solubility : Morpholine substituents generally improve aqueous solubility compared to halogenated or aromatic groups. For example, Hexophan’s carboxyl and hydroxyl groups enhance polarity but may reduce membrane permeability .

Biologische Aktivität

4-Morpholin-4-ylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, antiviral, and antibacterial activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

This compound features a quinoline ring system with a morpholine substituent, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that quinoline derivatives, including this compound, exhibit potent antitumor properties. A study highlighted that compounds with the quinolone structure could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays demonstrated that this compound showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 19.0 |

| NCI H292 (Lung Cancer) | 42.1 |

| HT29 (Colon Cancer) | 28.0 |

These results suggest that the compound may selectively target cancerous cells while sparing normal cells.

Antiviral Activity

The compound has also been studied for its antiviral properties. Research indicates that quinoline derivatives can inhibit viral replication in various models. Specifically, this compound has shown activity against HIV and other viruses by inhibiting viral integrase enzymes, which are critical for viral replication and integration into host DNA.

A notable study demonstrated that derivatives of quinoline could reduce viral load in infected cell cultures significantly, showcasing their potential as antiviral agents.

Antibacterial Activity

In addition to its anticancer and antiviral properties, this compound exhibits antibacterial activity against a range of bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Research findings indicate that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values for these bacteria were found to be low, indicating potent antibacterial effects.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antitumor Mechanism : Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

- Antiviral Mechanism : Inhibition of viral integrase enzymes, preventing the integration of viral DNA into the host genome.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Studies

Several studies have explored the efficacy of this compound:

- Antitumor Study : A recent investigation showed that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- Antiviral Research : In vitro studies demonstrated a reduction in HIV replication by over 90% at submicromolar concentrations.

- Antibacterial Evaluation : Clinical isolates of resistant bacteria were tested, revealing that the compound retained efficacy against strains resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Morpholin-4-ylquinoline-3-carboxylic acid?

- Methodology : Multi-step synthesis typically involves coupling morpholine derivatives with functionalized quinolines. Key steps include:

- Substitution reactions : Use alkylating agents (e.g., LiAlH4) or nucleophiles to introduce morpholine groups .

- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity .

- Characterization : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C. Desiccate to prevent hydrolysis of the carboxylic acid group .

Q. What spectroscopic techniques are appropriate for characterizing this compound?

- Primary methods :

- NMR : / NMR to confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolve absolute configuration (e.g., chiral centers) .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and morpholine (C-O-C) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of morpholine-containing quinoline derivatives?

- Approach :

- Structure-activity relationship (SAR) studies : Compare analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) .

- Crystallographic analysis : Validate binding modes in enzyme complexes (e.g., kinase inhibition assays) .

- Dose-response assays : Test activity across a concentration gradient (1 nM–100 µM) to identify non-linear effects .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

- Key methods :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) for enantiomer separation .

- Asymmetric catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) .

- Dynamic kinetic resolution : Optimize reaction conditions (pH, solvent) to favor one enantiomer .

Q. How do electronic effects of substituents influence the reactivity of the quinoline ring in cross-coupling reactions?

- Analysis :

- Hammett studies : Correlate substituent σ values with reaction rates (e.g., Suzuki-Miyaura couplings) .

- DFT calculations : Predict electron density at reaction sites (e.g., C3-carboxylic acid directing effects) .

- Experimental validation : Compare yields using electron-deficient (NO) vs. electron-rich (OCH) quinoline derivatives .

Q. What in silico methods predict the binding affinity of this compound with kinase targets?

- Computational tools :

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

- Free energy perturbation (FEP) : Calculate ΔΔG for mutations affecting binding .

Q. How to design control experiments when observed biological activity contradicts computational predictions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.